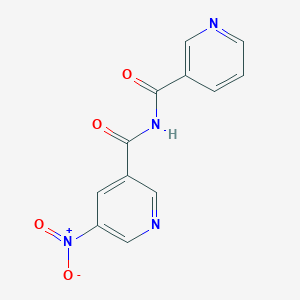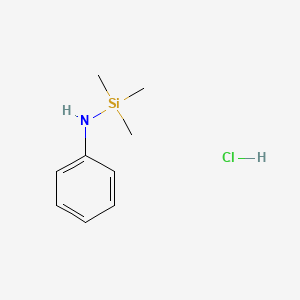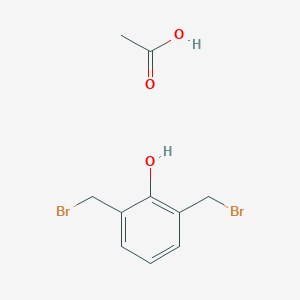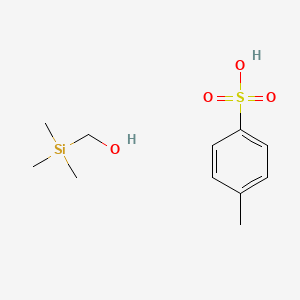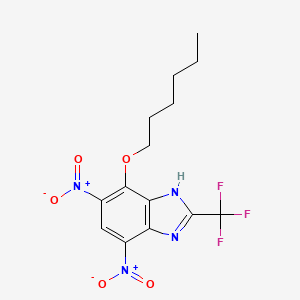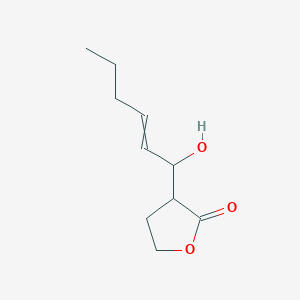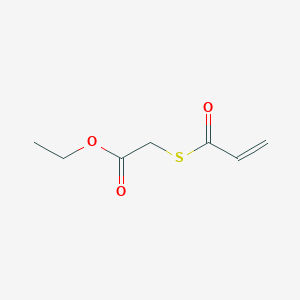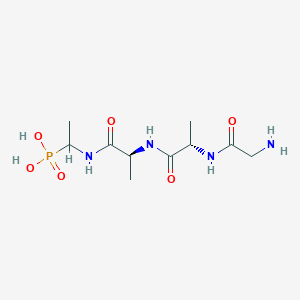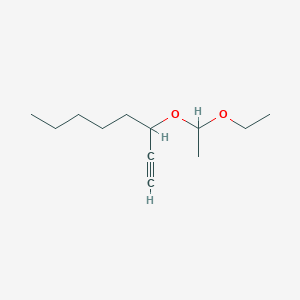
3-(1-Ethoxyethoxy)oct-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Ethoxyethoxy)oct-1-yne is an organic compound belonging to the class of alkynes, which are characterized by a carbon-carbon triple bond. This compound has the molecular formula C10H18O2 and is known for its unique structure, which includes an ethoxyethoxy group attached to an octyne backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethoxyethoxy)oct-1-yne typically involves the alkylation of acetylide anions. This process begins with the deprotonation of a terminal alkyne using a strong base such as sodium hydride (NaH) to form the acetylide anion. The acetylide anion then undergoes nucleophilic substitution with an appropriate alkyl halide to form the desired alkyne .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Ethoxyethoxy)oct-1-yne can undergo various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted alkynes.
Wissenschaftliche Forschungsanwendungen
3-(1-Ethoxyethoxy)oct-1-yne has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(1-Ethoxyethoxy)oct-1-yne involves its interaction with various molecular targets. The triple bond in the alkyne can participate in nucleophilic addition reactions, while the ethoxyethoxy group can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octyne: A simpler alkyne with a similar carbon backbone but without the ethoxyethoxy group.
3-(1-Ethoxyethoxy)but-1-yne: A shorter alkyne with a similar functional group arrangement.
1-Butyne: Another simple alkyne with a shorter carbon chain.
Uniqueness
3-(1-Ethoxyethoxy)oct-1-yne is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical properties and reactivity compared to other alkynes. This functional group can participate in various chemical reactions, making the compound versatile for different applications .
Eigenschaften
CAS-Nummer |
60741-07-3 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
3-(1-ethoxyethoxy)oct-1-yne |
InChI |
InChI=1S/C12H22O2/c1-5-8-9-10-12(6-2)14-11(4)13-7-3/h2,11-12H,5,7-10H2,1,3-4H3 |
InChI-Schlüssel |
FOVQPMOACDWGRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C#C)OC(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


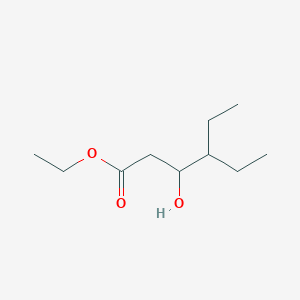
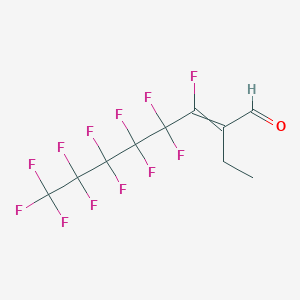
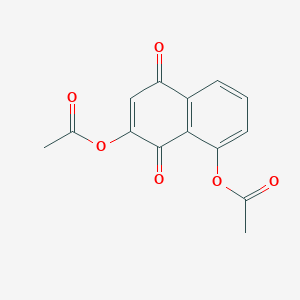
![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)
